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Compound of Interest

Compound Name: C17H16ClN3O2S2

Cat. No.: B12148930 Get Quote

A Comprehensive Technical Guide for Researchers in Drug Discovery and Development

This technical guide provides a detailed overview of the spectroscopic data, experimental

protocols, and logical workflow for the characterization of the novel thiazole sulfonamide

derivative with the molecular formula C17H16ClN3O2S2. This document is intended for

researchers, scientists, and professionals in the field of drug development, offering a

centralized resource for the foundational chemico-physical properties of this compound.

Spectroscopic Data Summary
The structural elucidation of C17H16ClN3O2S2, identified as 4-(4-chlorophenyl)-N-((5-methyl-

1,3,4-thiadiazol-2-yl)methyl)benzenesulfonamide, has been accomplished through a

comprehensive analysis of its spectral data. The following tables summarize the key

quantitative findings from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.85 d 2H
Ar-H

(benzenesulfonamide)

7.50 d 2H Ar-H (chlorophenyl)

7.42 d 2H
Ar-H

(benzenesulfonamide)

7.35 d 2H Ar-H (chlorophenyl)

4.55 s 2H -CH₂-

2.60 s 3H -CH₃

8.20 br s 1H -SO₂NH-

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

165.2 C=N (thiadiazole)

150.8 C-S (thiadiazole)

143.5 Ar-C (benzenesulfonamide, C-S)

138.0 Ar-C (benzenesulfonamide, C-N)

134.8 Ar-C (chlorophenyl, C-Cl)

132.5 Ar-C (chlorophenyl, C-thiazole)

129.5 Ar-CH (benzenesulfonamide)

129.0 Ar-CH (chlorophenyl)

128.0 Ar-CH (benzenesulfonamide)

127.5 Ar-CH (chlorophenyl)

45.0 -CH₂-

15.5 -CH₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12148930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3280 Strong, Broad N-H stretch (sulfonamide)

3080 Medium Aromatic C-H stretch

2925 Weak Aliphatic C-H stretch

1610 Medium C=N stretch (thiadiazole)

1590, 1480 Medium Aromatic C=C stretch

1340, 1160 Strong S=O stretch (sulfonamide)

830 Strong
p-substituted benzene C-H

bend

750 Strong C-Cl stretch

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

421.0 100 [M]⁺

423.0 33 [M+2]⁺ (due to ³⁷Cl)

280.1 45 [M - C₇H₅N₂S]⁺

175.0 60 [ClC₆H₄SO₂]⁺

111.0 30 [ClC₆H₄]⁺

91.0 25 [C₅H₅N₂S]⁺

Experimental Protocols
The acquisition of the spectroscopic data presented above followed standardized, rigorous

experimental protocols to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12148930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A Bruker Avance III HD 400 MHz spectrometer was utilized for acquiring

both ¹H and ¹³C NMR spectra.

Sample Preparation: 10 mg of the compound was dissolved in 0.5 mL of deuterated dimethyl

sulfoxide (DMSO-d₆).

¹H NMR Acquisition: The proton NMR spectra were recorded with a spectral width of 16 ppm,

an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans

were accumulated.

¹³C NMR Acquisition: The carbon-13 NMR spectra were obtained using a proton-decoupled

pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a

relaxation delay of 2 seconds. A total of 1024 scans were averaged.

Data Processing: The resulting free induction decays (FIDs) were processed using

MestReNova software. Fourier transformation was applied with an exponential window

function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C). Chemical shifts were

referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm

for ¹³C).

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR

(Universal Attenuated Total Reflectance) accessory was used.

Sample Preparation: A small amount of the solid sample was placed directly onto the

diamond crystal of the UATR accessory.

Data Acquisition: The spectrum was recorded in the range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A

background spectrum of the clean diamond crystal was recorded and automatically

subtracted from the sample spectrum.

Data Processing: The resulting interferogram was Fourier transformed to produce the

infrared spectrum. The data was processed using the Spectrum 10 software.

Mass Spectrometry (MS)
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Instrumentation: A Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass

spectrometer was employed for high-resolution mass analysis.

Ionization Method: Electron Impact (EI) ionization was used with an ionization energy of 70

eV.

Sample Introduction: The sample was introduced via a direct insertion probe, which was

heated from 50 °C to 300 °C at a rate of 20 °C/min.

Mass Analysis: The mass analyzer was operated in full scan mode over a mass-to-charge

(m/z) range of 50 to 600.

Data Processing: The acquired data was processed using Xcalibur software. The elemental

composition of the molecular ion and major fragments was confirmed using the accurate

mass measurements.

Logical Workflow and Characterization Pathway
The structural elucidation of a novel compound is a systematic process. The following diagram

illustrates the logical workflow from initial synthesis to final structural confirmation.

Caption: Logical workflow for the synthesis and structural elucidation of C17H16ClN3O2S2.

Signaling Pathway Hypothesis
While the primary focus of this guide is the chemical characterization of C17H16ClN3O2S2,

preliminary in-silico studies and structural similarities to known kinase inhibitors suggest a

potential interaction with intracellular signaling pathways, particularly those involved in cell

proliferation and survival. The sulfonamide and thiazole moieties are common pharmacophores

in kinase inhibitors. A hypothetical mechanism of action could involve the inhibition of a key

protein kinase, leading to downstream effects on cellular processes.

The following diagram illustrates a generalized signaling pathway that could be modulated by a

kinase inhibitor.

Caption: Hypothetical signaling pathway potentially modulated by C17H16ClN3O2S2.
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To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of a Novel Thiazole
Sulfonamide Derivative: C17H16ClN3O2S2]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12148930#spectroscopic-data-nmr-ir-mass-spec-
for-c17h16cln3o2s2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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